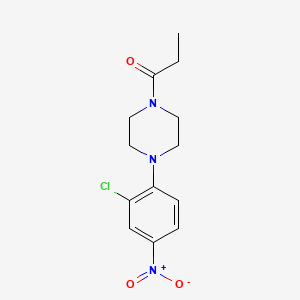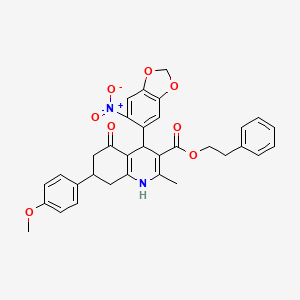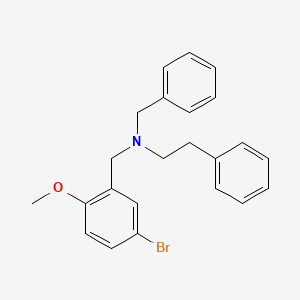
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine, also known as CNPP, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine is not fully understood. However, it has been found to act as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor in the brain. This receptor is involved in the regulation of mood, anxiety, and other physiological functions. This compound has also been found to inhibit the reuptake of serotonin, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to anxiolytic and antidepressant effects. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases. Additionally, this compound has been found to have antitumor effects, which may make it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine in lab experiments is that it has a well-defined mechanism of action. This makes it a useful tool for studying the role of serotonin receptors in the brain and the effects of various drugs on these receptors. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of using this compound is that it can be toxic at high doses. Therefore, it is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research involving 1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine. One area of research could be to investigate the potential therapeutic uses of this compound in the treatment of various diseases, such as cancer, depression, and anxiety. Another area of research could be to investigate the effects of this compound on other serotonin receptors in the brain, as well as other neurotransmitter systems. Additionally, research could be done to investigate the potential side effects of this compound and to develop safer derivatives of this compound.
Méthodes De Synthèse
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with propionyl chloride to form this compound. This reaction occurs in the presence of a catalyst, such as triethylamine, and under reflux conditions. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrophenyl)-4-propionylpiperazine has been used in various scientific research applications, particularly in the field of pharmacology. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. This compound has also been used in studies investigating the role of serotonin receptors in the brain and the effects of various drugs on these receptors.
Propriétés
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXFAWUFNGLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5061510.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5061514.png)

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)


![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)